molecular formula C4H11HgO3P B14454153 Diethyl hydrogen phosphite--mercury (1/1) CAS No. 74475-14-2

Diethyl hydrogen phosphite--mercury (1/1)

Cat. No.: B14454153
CAS No.: 74475-14-2
M. Wt: 338.69 g/mol
InChI Key: QBLIKRRPMSIEIA-UHFFFAOYSA-N
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Description

Diethyl hydrogen phosphite–mercury (1/1) is a chemical compound that combines diethyl hydrogen phosphite and mercury in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl hydrogen phosphite can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In the presence of a base, triethyl phosphite is formed: [ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ]

Industrial Production Methods

Industrial production of diethyl hydrogen phosphite involves similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl hydrogen phosphite undergoes various chemical reactions, including:

    Hydrolysis: Converts diethyl hydrogen phosphite to phosphorous acid.

    Alcoholysis: Transesterification with alcohols to form different phosphites.

    P-Alkylation: Deprotonation with potassium tert-butoxide followed by alkylation.

Common Reagents and Conditions

    Hydrolysis: Accelerated by hydrogen chloride.

    Alcoholysis: Driven by removal of ethanol.

    P-Alkylation: Utilizes potassium tert-butoxide and alkyl halides.

Major Products

    Hydrolysis: Phosphorous acid.

    Alcoholysis: Various phosphites.

    P-Alkylation: Alkylated phosphites.

Scientific Research Applications

Diethyl hydrogen phosphite–mercury (1/1) has several scientific research applications:

    Chemistry: Used as a reagent for generating other organophosphorus compounds.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the stabilization of polymers and other industrial processes.

Mechanism of Action

The mechanism of action of diethyl hydrogen phosphite–mercury (1/1) involves its ability to undergo various chemical reactions, such as hydrolysis and alcoholysis. These reactions are facilitated by the high reactivity of the P-H bond in diethyl hydrogen phosphite. The compound’s effects are mediated through its interactions with molecular targets, including hydroperoxides and other reactive species.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: Similar in structure but lacks the mercury component.

    Triethyl phosphite: Contains three ethyl groups instead of two.

    Phosphorous acid: The parent acid of diethyl hydrogen phosphite.

Properties

CAS No.

74475-14-2

Molecular Formula

C4H11HgO3P

Molecular Weight

338.69 g/mol

IUPAC Name

diethyl hydrogen phosphite;mercury

InChI

InChI=1S/C4H11O3P.Hg/c1-3-6-8(5)7-4-2;/h5H,3-4H2,1-2H3;

InChI Key

QBLIKRRPMSIEIA-UHFFFAOYSA-N

Canonical SMILES

CCOP(O)OCC.[Hg]

Origin of Product

United States

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